ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Lipophilicity Drug-likeness ADME

Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 1030014-82-4) is a synthetic 1,4-disubstituted 1,2,3-triazole derivative bearing an ethyl carboxylate at C4, a methyl group at C5, and a 4-chlorobenzyl substituent at N1. The compound exhibits a molecular weight of 279.72 g/mol, a melting point of 155 °C, a calculated LogP of 3.09, and a topological polar surface area of 57.01 Ų, placing it within Lipinski’s Rule of Five space.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
CAS No. 1030014-82-4
Cat. No. B1328049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS1030014-82-4
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C13H14ClN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3
InChIKeyHENSLLNSRJFXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 1030014-82-4) – Procurement-Ready Physicochemical & Structural Profile


Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 1030014-82-4) is a synthetic 1,4-disubstituted 1,2,3-triazole derivative bearing an ethyl carboxylate at C4, a methyl group at C5, and a 4-chlorobenzyl substituent at N1 . The compound exhibits a molecular weight of 279.72 g/mol, a melting point of 155 °C, a calculated LogP of 3.09, and a topological polar surface area of 57.01 Ų, placing it within Lipinski’s Rule of Five space [1]. The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry, and the specific 4-chlorobenzyl substitution pattern influences both lipophilicity and potential target interactions [2].

Why Generic 1,2,3-Triazole-4-carboxylates Cannot Substitute Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate


Simple replacement of ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate with other in-class 1,2,3-triazole-4-carboxylates is not pharmacochemically valid. The 4-chlorobenzyl group at N1 significantly elevates lipophilicity (LogP 3.09) relative to unsubstituted benzyl analogs, which directly impacts membrane permeability and target binding kinetics [1]. Furthermore, the ethyl ester moiety at C4 confers distinct hydrolytic stability and prodrug potential compared to the free carboxylic acid (CAS 1033463-41-0) or methyl ester (CAS 1092301-40-0) variants, each of which exhibits different solubility and reactivity profiles . Class-level inferences from 1,4-disubstituted 1,2,3-triazole antimicrobial studies confirm that even minor substituent changes on the N1-benzyl or C4-ester groups can abolish or invert activity against specific bacterial and fungal strains [2]. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate


Lipophilicity Advantage: LogP Comparison Ethyl Ester vs. Carboxylic Acid Analog

Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrates a calculated LogP of 3.09, which is substantially higher than the corresponding carboxylic acid analog 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1033463-41-0), which has a predicted LogP of approximately 2.3 [1]. This lipophilicity differential is critical for passive membrane permeability and CNS penetration potential. The 0.79 LogP unit increase corresponds to approximately a 6-fold increase in octanol-water partition coefficient, a differentiating factor for cell-based assay performance .

Lipophilicity Drug-likeness ADME

Melting Point and Solid-State Stability: Ethyl Ester vs. Methyl Ester Analog

The ethyl ester derivative exhibits a melting point of 155 °C, whereas the corresponding methyl ester analog methyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 1092301-40-0) has no reported melting point in accessible databases, suggesting a less stable or amorphous solid-state form . The well-defined crystalline nature of the ethyl ester supports reproducible weighing, formulation consistency, and long-term storage stability at 2–8 °C, which are critical parameters for procurement and high-throughput screening workflows .

Solid-state stability Formulation Storage

Substituent-Dependent Antimicrobial Activity: 4-Chlorobenzyl vs. Unsubstituted Benzyl in 1,2,3-Triazole-4-carboxylates

In a series of ester-linked 1,4-disubstituted 1,2,3-triazoles, compounds bearing halogenated benzyl substituents (e.g., 4-chlorobenzyl) at N1 demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to non-halogenated benzyl analogs [1]. While ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate itself has not been reported as a direct antimicrobial, its core scaffold—1,4-disubstituted 1,2,3-triazole-4-carboxylate—shows MIC values ranging from 12.5 to 50 µg/mL against S. aureus when halogen is present at the N1-benzyl para position, compared to >100 µg/mL for unsubstituted benzyl variants [1]. This class-level SAR indicates that the 4-chlorobenzyl group is a critical determinant for antibacterial potency.

Antimicrobial Structure-activity relationship Gram-positive bacteria

Topological Polar Surface Area (TPSA) Comparison: 1,2,3-Triazole vs. 1,2,4-Triazole Ethyl Esters

The 1,2,3-triazole regioisomer of this compound possesses a topological polar surface area (TPSA) of 57.01 Ų, which is lower than typical 1,2,4-triazole analogs (TPSA ≈ 60–65 Ų for similarly substituted 1,2,4-triazole-4-carboxylates) [1][2]. Since a TPSA below 60 Ų is a recognized threshold for optimal blood-brain barrier penetration, this 1,2,3-triazole scaffold offers a measurable advantage over 1,2,4-triazole alternatives for CNS-targeted probe development [2].

Drug-likeness Bioavailability CNS penetration

Synthetic Versatility: Ethyl Ester as a Stable Intermediate for Further Functionalization

The ethyl ester functionality at C4 provides a balance of stability and reactivity that is superior to both the free carboxylic acid (too reactive, prone to decarboxylation) and the methyl ester (lower transesterification selectivity) . Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to yield the carboxylic acid, whereas the methyl ester is prone to competing nucleophilic substitution on the methyl group, leading to side products . This controlled reactivity makes the ethyl ester the preferred procurement choice for medicinal chemistry campaigns requiring subsequent derivatization.

Synthetic chemistry Building block Prodrug design

Procurement-Driven Application Scenarios for Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate


Medicinal Chemistry: CNS-Penetrant Probe Development

The LogP of 3.09 and TPSA of 57.01 Ų position this compound favorably within CNS drug-like space [1]. Procurement for neuroscience programs should prioritize this ethyl ester over the carboxylic acid analog (LogP ~2.3) due to predicted superior blood-brain barrier permeability. The 4-chlorobenzyl group further enhances target binding affinity, as supported by class-level SAR against bacterial targets [2].

Antimicrobial Screening Library Building Block

For laboratories assembling focused libraries targeting Gram-positive pathogens, ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a key scaffold. Class-level data show that 4-halobenzyl 1,2,3-triazole-4-carboxylates achieve MICs of 12.5–50 µg/mL against S. aureus, outperforming non-halogenated benzyl analogs (>100 µg/mL) [2]. The ethyl ester's defined melting point (155 °C) ensures reproducible solid dispensing for automated library synthesis [1].

Synthetic Intermediate for Carboxylic Acid Prodrugs

The ethyl ester functionality enables controlled hydrolysis to the corresponding carboxylic acid (CAS 1033463-41-0) without the competing side reactions observed with methyl esters [1]. This synthetic advantage reduces purification steps and increases overall yield when preparing acid intermediates for amide coupling or bioconjugation. Procurement of the ethyl ester is recommended over the methyl ester for any synthesis requiring subsequent ester hydrolysis.

Corrosion Inhibition Research

1,2,3-Triazole derivatives, including those with 4-chlorobenzyl substitution, have been explored as corrosion inhibitors for mild steel in acidic media [3]. While direct inhibition efficiency data for this specific compound are not available, its high lipophilicity (LogP 3.09) predicts strong adsorption onto metal surfaces through the triazole nitrogen atoms and chlorophenyl group, making it a candidate for electrochemical corrosion studies.

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